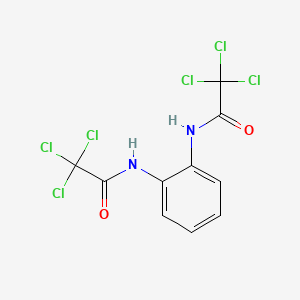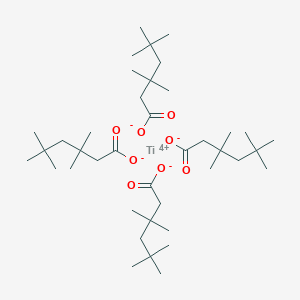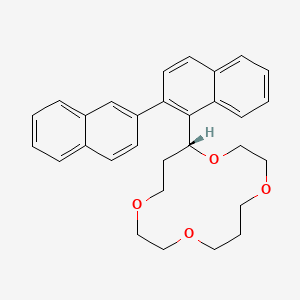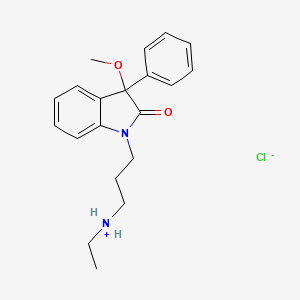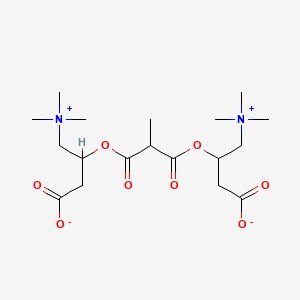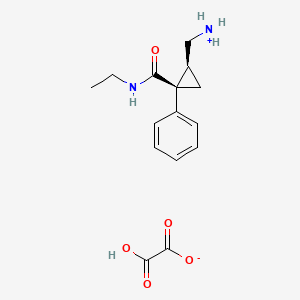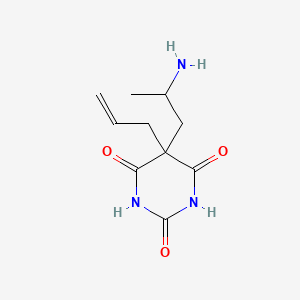
Barbituric acid, 5-allyl-5-(2-aminopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, which includes an allyl group and an aminopropyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-allyl-5-(2-aminopropyl)-, typically involves the reaction of barbituric acid with allyl bromide and 2-aminopropyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the allyl or aminopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted barbituric acid derivatives.
科学的研究の応用
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and sedative properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of barbituric acid, 5-allyl-5-(2-aminopropyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
類似化合物との比較
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Known for its use as a sedative and hypnotic.
Thiopental: Used as an anesthetic agent.
Uniqueness
The uniqueness of barbituric acid, 5-allyl-5-(2-aminopropyl)-, lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other barbituric acid derivatives.
List of Similar Compounds
- Phenobarbital
- Secobarbital
- Thiopental
- Talbutal
This detailed article provides a comprehensive overview of barbituric acid, 5-allyl-5-(2-aminopropyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
14321-29-0 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC名 |
5-(2-aminopropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15N3O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3,6H,1,4-5,11H2,2H3,(H2,12,13,14,15,16) |
InChIキー |
FJHYSMADJBFFPL-UHFFFAOYSA-N |
正規SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


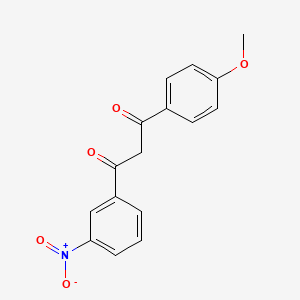
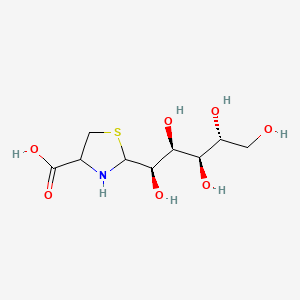
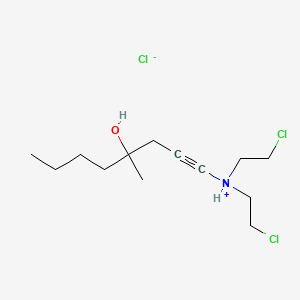
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)

